molecular formula C9H16ClNO2 B052642 Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) CAS No. 121030-33-9

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI)

Cat. No. B052642
CAS RN: 121030-33-9
M. Wt: 205.68 g/mol
InChI Key: GNEQBZCNASXUAW-SNAWJCMRSA-N
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Description

Carbamic acid, (4-chloro-2-butenyl)-, 1,1-dimethylethyl ester, (E)-(9CI) is a chemical compound with potential applications in scientific research. This compound is also known as terbuthylazine, and it belongs to the triazine family of herbicides. Terbuthylazine has been widely used as a herbicide to control weeds in various crops, including corn, soybeans, and cotton. However, recent research has shown that terbuthylazine has other potential applications in scientific research, including its use as a tool to study biochemical and physiological processes.

Scientific Research Applications

Pharmacological Actions of Carbamic Acid Esters

Carbamic acid esters have been studied for their pharmacological actions, showing physostigmine-like activity. A study by Aeschlimann and Reinert (1931) investigated alkyl, aryl, dialkyl, and aryl-alkyl carbamic esters of phenols for their toxicities, miotic action, and effects on intestinal peristalsis. They found that esters with both a carbamic ester group and a basic substituent exhibited strong physostigmine-action, highlighting the potential of carbamic acid esters in pharmacological applications Aeschlimann & Reinert, 1931.

Applications in Organic Synthesis

Carbamic acid esters serve as key intermediates in organic synthesis. For instance, Mullick et al. (2010) demonstrated the use of carbamic acid 2-trimethylsilylethyl ester as a novel ammonia equivalent for palladium-catalyzed amination of aryl halides, enabling the synthesis of anilines with sensitive functional groups. This showcases the versatility of carbamic acid esters in facilitating complex organic reactions Mullick et al., 2010.

Chemical Synthesis Process Development

In the development of chemical synthesis processes, carbamic acid esters have been utilized effectively. Aso and Baba (2003) reported the preparation of carbamates by alkoxycarbonylation of 2,4-tolylenediamine with various carbonates, yielding carbamates in good yields using zinc acetate as a catalyst. This research contributes to the development of more efficient and sustainable chemical synthesis processes Aso & Baba, 2003.

Prodrug Development

Carbamic acid esters have also been explored as prodrugs for dopaminergic compounds, as described by Hansen, Faarup, and Bundgaard (1991). They synthesized and evaluated various carbamic acid esters as prodrug forms to protect parent phenols against first-pass metabolism, providing insights into the design of prodrugs with improved pharmacokinetic profiles Hansen, Faarup, & Bundgaard, 1991.

Chiral Synthesis and Drug Development

The stereoselective synthesis of chiral intermediates for drug development represents another critical application of carbamic acid esters. Patel et al. (1997) demonstrated the preparation of a chiral intermediate for the total synthesis of an HIV protease inhibitor, highlighting the role of carbamic acid esters in the synthesis of biologically active molecules Patel et al., 1997.

Safety and Hazards

The safety and hazards associated with a compound are typically found in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, flammability, reactivity, and precautions for handling and storage .

properties

IUPAC Name

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7H2,1-3H3,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEQBZCNASXUAW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(E)-4-chlorobut-2-enyl]carbamate

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